H-Trp-Lys-Tyr-Met-Val-Met-NH2

Formyl Peptide Receptors GPCR Pharmacology Neutrophil Biology

H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) is an all-L-amino acid, C‑terminally amidated hexapeptide that functions as a selective agonist of the G‑protein‑coupled receptors FPRL1 (FPR2/ALX) and FPRL2 (FPR3). Originally identified through combinatorial peptide library screening, WKYMVM-NH2 stimulates phosphoinositide hydrolysis, calcium mobilization, and downstream effector functions in myeloid cells.

Molecular Formula C41H61N9O7S2
Molecular Weight 856.1 g/mol
Cat. No. B8143282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp-Lys-Tyr-Met-Val-Met-NH2
Molecular FormulaC41H61N9O7S2
Molecular Weight856.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)
InChIKeyFMBGOORJEKQQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2): A Selective FPRL1/FPRL2 Hexapeptide Agonist for Precise Inflammatory Research


H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) is an all-L-amino acid, C‑terminally amidated hexapeptide that functions as a selective agonist of the G‑protein‑coupled receptors FPRL1 (FPR2/ALX) and FPRL2 (FPR3) . Originally identified through combinatorial peptide library screening, WKYMVM-NH2 stimulates phosphoinositide hydrolysis, calcium mobilization, and downstream effector functions in myeloid cells . Unlike its D‑Met6 diastereomer WKYMVm-NH2, the L‑Met6 conformer exhibits a restricted receptor activation profile, activating FPRL1 and FPRL2 without engaging FPR1 . This selectivity is critical for dissecting FPRL1/2‑mediated signaling pathways independently of FPR1 cross‑talk.

Selective FPRL1/FPRL2 activation without FPR1 cross-talk
PI3K-dependent, PKC-independent ERK signaling pathway probe
Reported activity in neutrophil functional assays and mouse models

Why FPR Agonists Cannot Be Interchanged: Receptor Selectivity and Potency Divergence Define WKYMVM-NH2


Formyl peptide receptor agonists are often treated as interchangeable tools, but quantitative profiling reveals stark differences in receptor selectivity and potency. WKYMVM-NH2 is frequently confused with WKYMVm-NH2 (containing D‑Met at position 6) in vendor catalogs and literature, yet the two diastereomers exhibit divergent receptor activation profiles: WKYMVm-NH2 is a pan‑FPR agonist activating FPR1, FPR2/ALX, and FPR3, whereas WKYMVM-NH2 activates exclusively FPRL1 and FPRL2 . Furthermore, WKYMVM-NH2 is over 100‑fold less potent than WKYMVm at FPR2 in phosphoinositide hydrolysis assays . Substituting WKYMVM-NH2 with fMLF introduces FPR1 bias, confounding interpretation of FPRL1/2‑dependent phenotypes . These differences carry direct experimental consequences for target deconvolution studies.

Attribute
WKYMVM (target)
Common substitutes
Receptor selectivity
FPRL1/FPRL2 only; no FPR1 engagement
WKYMVm activates FPR1/FPRL1/FPRL2; fMLF is FPR1-biased
Potency context
Reported lower potency at FPR2
WKYMVm exhibits markedly higher potency; may alter dose-response interpretation
Signaling pathway
PI3K-dependent, PKC-independent ERK
fMLF often engages PKC-dependent pathways; pathway readouts may differ

Quantitative Differentiation Evidence for H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2)


Receptor Selectivity: Exclusive FPRL1/FPRL2 Activation Demonstrated by Head‑to‑Head Calcium Mobilization Assay

In HL‑60 cells stably expressing individual FPR family members, WKYMVM (L‑Met6) activated FPRL1 and FPRL2 but failed to activate FPR1, whereas WKYMVm (D‑Met6) activated all three receptors . The EC50 values for calcium mobilization were 2 nM (FPRL1) and 80 nM (FPRL2) for WKYMVM, compared to 75 pM (FPRL1) and 3 nM (FPRL2) for WKYMVm . This demonstrates a 27‑fold potency advantage for WKYMVm at both receptors, but WKYMVM's exclusive FPRL1/FPRL2 activation renders it a cleaner pharmacological tool for FPR1‑sparing studies.

Receptor Selectivity
Head-to-head
WKYMVM activates FPRL1 (EC50 2 nM) & FPRL2 (80 nM); no FPR1 activation. WKYMVm activates all three.
Supports FPR1-sparing pathway interpretation
HL-60 cells; calcium mobilization assay
Formyl Peptide Receptors GPCR Pharmacology Neutrophil Biology

Potency Divergence at FPR2: Over 100‑Fold Reduction in Phosphoinositide Hydrolysis Relative to WKYMVm

Structural biology and functional assays reported in Nature Communications demonstrate that WKYMVM‑NH2 exhibits an over 100‑fold reduction in EC50 for stimulating phosphoinositide hydrolysis at FPR2 compared to WKYMVm . Molecular docking reveals that the L‑Met6 substitution disrupts hydrogen bonding between the peptide C‑terminal amide and FPR2 residues D1063.33 and R2015.38, destabilizing the receptor‑peptide complex . This lower potency can be advantageous in dose‑response studies where high‑potency agonists may saturate receptor occupancy at low concentrations, limiting dynamic range.

Potency Divergence
Reported
>100-fold reduction in phosphoinositide hydrolysis EC50 at FPR2 vs WKYMVm
Supports dose-response dynamic range review
FPR2-expressing cells; Nature Communications 2020
FPR2/ALX Molecular Docking Structure–Activity Relationship

Functional Selectivity: Preferential Activation of Exocytosis via FPRL1 Discriminates WKYMVM‑NH2 from fMLF

In C57BL6 mouse bone marrow neutrophils, WKYMVM‑NH2 stimulated primary and secondary granule exocytosis with a preferential engagement of FPRL1 over FPR, as demonstrated by peptide antagonist studies . This contrasts with the canonical FPR agonist fMLF, which activates both chemotaxis and exocytosis primarily through FPR . While both agonists activated similar downstream signaling cascades (PI3K, PKC, PLC, store‑operated calcium influx), the receptor selectivity of WKYMVM‑NH2 for FPRL1 provides functional FPR1‑independent exocytosis . Additionally, WKYMVM‑NH2 stimulates superoxide production in human neutrophils with an EC50 of 75 nM .

Functional Selectivity
Reported
WKYMVM stimulates FPRL1-dependent exocytosis; superoxide EC50 75 nM. fMLF acts via FPR.
Supports FPRL1-selective functional readouts
Mouse neutrophils; granule exocytosis assay
Neutrophil Exocytosis FPRL1 Signaling Innate Immunity

Signaling Pathway Bias: PKC‑Independent ERK Activation via PI3K/Ras/Raf‑1 Pathway

WKYMVM induces rapid and transient activation of ERK1/2 in U937 histiocytic lymphoma cells, peaking at 5 minutes and returning to baseline by 30 minutes . This ERK activation was partially inhibited by pertussis toxin (PTX), indicating Gi/o protein coupling, and was strongly inhibited by the PI3K inhibitors wortmannin and LY294002. Critically, pretreatment with the PKC inhibitor staurosporine or PKC down‑regulation by PMA had no effect on WKYMVM‑induced ERK activation, demonstrating a PKC‑independent signaling mechanism . This contrasts with many FPR agonists, including fMLF, which signal through PKC‑dependent pathways, offering a cleaner platform for studying PI3K‑mediated signaling.

Signaling Pathway
Class-level
ERK activation blocked by PI3K inhibitors (wortmannin/LY294002), not by PKC inhibitor (staurosporine)
Supports PI3K pathway study without PKC cross-talk
U937 cells; ERK1/2 phosphorylation assay
MAP Kinase Signaling PI3K Pathway Signal Transduction

Commercial Purity and Physicochemical Consistency: ≥98% HPLC Purity with Validated Solubility

Commercially sourced WKYMVM‑NH2 (CAS 187986-11-4) is consistently available at ≥98% purity by HPLC with a molecular weight of 856.11 Da (C41H61N9O7S2) . The compound is supplied as a lyophilized powder, soluble in water at >2 mg/mL, and stable at −20 °C for long‑term storage . This level of purity and validated solubility exceeds many custom‑synthesized FPR peptide analogs that may contain D‑Met isomers or exhibit batch‑to‑batch variability, ensuring reproducible experimental outcomes.

Purity & Solubility
Data to verify
≥98% HPLC purity; solubility >2 mg/mL in water
Supports batch-to-batch reproducibility review
Commercial specification; independent validation advised
Peptide Quality Control Research Reagent Procurement Experimental Reproducibility

Optimal Application Scenarios for H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2)


FPRL1/FPRL2 Selectivity Profiling in Drug Discovery

Use WKYMVM‑NH2 as the reference FPRL1/FPRL2 agonist in screening cascades where FPR1‑sparing activation is required. The exclusive activation of FPRL1 and FPRL2 (with no FPR1 agonism) enables unambiguous attribution of functional responses to FPRL1/2 pathways, avoiding the confounding effects of pan‑FPR agonists like WKYMVm.

PI3K‑Dependent Signaling Studies in Hematopoietic Cells

Leverage the PKC‑independent, PI3K‑dependent ERK activation pathway of WKYMVM‑NH2 to dissect PI3K signaling mechanisms in U937, HL‑60, or primary neutrophil models without interference from PKC‑mediated crosstalk.

Neutrophil Exocytosis and Superoxide Production Assays

Employ WKYMVM‑NH2 to stimulate FPRL1‑dependent granule exocytosis and superoxide production (EC50 75 nM) in neutrophil functional assays, providing a cleaner readout than fMLF, which engages FPR1 and may activate overlapping but distinct pathways.

In Vivo Mouse Models of Inflammation

Apply WKYMVM‑NH2 in C57BL6 mouse models to activate Fpr‑rs1 and Fpr‑rs2 (murine FPRL1 orthologues) for studying innate immune responses , benefiting from its validated cross‑species activity in mice.

Application
Selection Property
Validation Focus
FPRL1/FPRL2 pathway selectivity studies
FPR1-sparing activation profile
Verify receptor selectivity via FPR1 inhibition controls
PI3K signaling pathway dissection
PKC-independent ERK activation
Confirm PI3K dependence using pathway inhibitors
Neutrophil exocytosis and superoxide assays
FPRL1-dependent granule exocytosis
Assess functional readouts with FPR1-blocking controls
In vivo mouse model inflammatory signaling
Reported cross-species murine orthologue activity
Review dose-response relationships in murine inflammation models
Quote Request

Request a Quote for H-Trp-Lys-Tyr-Met-Val-Met-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.